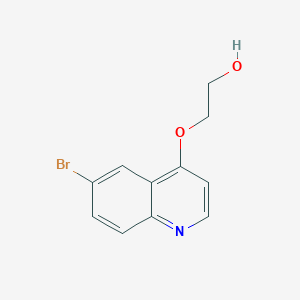

2-(6-Bromo-quinolin-4-yloxy)-ethanol

Description

2-(6-Bromo-quinolin-4-yloxy)-ethanol is a quinoline derivative characterized by a bromine atom at the 6-position of the quinoline core and an ethoxyethanol substituent at the 4-position. Quinoline derivatives are widely studied for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and enzyme inhibition properties.

Properties

Molecular Formula |

C11H10BrNO2 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

2-(6-bromoquinolin-4-yl)oxyethanol |

InChI |

InChI=1S/C11H10BrNO2/c12-8-1-2-10-9(7-8)11(3-4-13-10)15-6-5-14/h1-4,7,14H,5-6H2 |

InChI Key |

RKUOSGCYTQWIKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)OCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Substitution Patterns

- 6-Bromo-3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-phenylquinolin-2(1H)-one (): This compound features a bromine at the 6-position, similar to the target molecule. However, it includes a propenoyl group at the 3-position and a phenyl group at the 4-position. The ketone at the 2-position enhances electron-withdrawing effects, contrasting with the ethoxyethanol group in the target compound.

- 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone (): Chlorine and methyl substituents replace bromine here. The 4-position is occupied by a phenyl group, and the 2-position has a methoxy-linked quinoline moiety. The planar quinoline rings (max. deviation: 0.070 Å) suggest rigidity compared to the ethoxyethanol chain in the target compound .

- (6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol (): Contains bromine at the 6-position and a methoxy group at the 2-position. The 3-position substituent is a fluorophenyl methanol group, introducing stereochemical complexity absent in the target compound .

Table 1: Substituent Comparison

Conformational Flexibility and Planarity

- The ethoxyethanol chain in the target compound introduces torsional flexibility, whereas rigid substituents like phenyl or fused quinoline rings (e.g., ) limit conformational freedom.

- Planarity in quinoline rings (e.g., : dihedral angle 4.05° between rings) enhances π-π stacking, whereas bulky or flexible groups (e.g., ethoxyethanol) may reduce such interactions .

Comparison with Analogues

- : Uses Ag₂SO₄ in DMSO to form methoxy linkages between quinoline cores. Yield and purity depend on stoichiometry and catalyst efficiency .

- : Synthesizes hydrazone derivatives via condensation reactions between hydrazines and ketones. Contrasts with etherification steps required for the target compound .

Solubility and Lipophilicity

- The ethoxyethanol group enhances water solubility compared to hydrophobic substituents like phenyl () or methyl ().

- LogP values (e.g., : LogP = 5.506) suggest higher lipophilicity for halogen-rich compounds compared to the target molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.